

Essential Safety and Logistical Information for IRBP (1-20), Human

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	IRBP (1-20), human	
Cat. No.:	B15604671	Get Quote

For researchers, scientists, and drug development professionals utilizing the human Interphotoreceptor Retinoid-Binding Protein fragment (IRBP (1-20)), adherence to proper handling and disposal procedures is paramount to ensure laboratory safety and experimental integrity. This document provides a comprehensive guide to the safe disposal of IRBP (1-20) and detailed protocols for its application in inducing experimental autoimmune uveitis (EAU), a common model for studying ocular inflammation.

Product and Safety Data Summary

Identifier	Information	
Product Name	IRBP (1-20), human	
Synonyms	Interphotoreceptor Retinoid-Binding Protein (1-20), Retinol-binding protein 3 (RBP-3) fragment	
Appearance	Lyophilized solid	
Primary Hazard	To our knowledge, the hazards of this material have not been thoroughly investigated. Handle with caution.[1]	
Personal Protective Equipment (PPE)	Safety glasses, chemical-resistant gloves, and a laboratory coat are recommended.	
Storage	Store at -20°C in a dry, desiccated environment, protected from light.[1]	

Proper Disposal Procedures for IRBP (1-20), Human

While specific regulations may vary by institution and region, the following step-by-step procedure outlines the best practices for the disposal of IRBP (1-20) and associated materials, based on available safety data sheets.

- 1. Waste Segregation and Collection:
- Solid Waste: Collect unused or expired lyophilized IRBP (1-20) peptide, as well as any lab materials grossly contaminated with the solid peptide (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealable hazardous waste container.
- Liquid Waste: Solutions containing IRBP (1-20) should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not discharge solutions containing this peptide into the sewer system.[2]
- Sharps Waste: Needles and syringes used for injections of IRBP (1-20) emulsions must be disposed of in a designated sharps container.
- 2. Decontamination of Labware:
- Glassware and other reusable lab equipment that have come into contact with IRBP (1-20) should be decontaminated. A common procedure involves soaking the equipment in a 10% bleach solution, followed by thorough rinsing with distilled water.
- 3. Final Disposal:
- All collected waste (solid, liquid, and sharps) must be disposed of through a licensed chemical waste disposal service.[2] Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
- 4. Documentation:
- Maintain accurate records of the disposal of IRBP (1-20), including the date, quantity, and method of disposal.

Experimental Protocol: Induction of Experimental Autoimmune Uveitis (EAU) with IRBP (1-20)

The following is a detailed methodology for the induction of EAU in mice, a primary application of IRBP (1-20) in research.

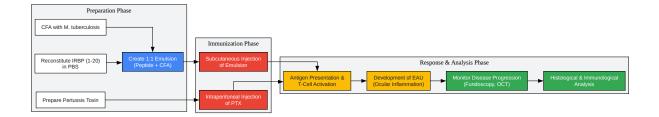
Materials:

- IRBP (1-20), human peptide
- Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis H37RA
- Pertussis Toxin (PTX)
- Phosphate-Buffered Saline (PBS) or sterile saline
- · Syringes and needles
- Emulsification device (e.g., sonicator or two-syringe method)
- C57BL/6J mice (or other susceptible strain)

Procedure:

- Preparation of the Emulsion:
 - Reconstitute the lyophilized IRBP (1-20) peptide in sterile PBS or saline to the desired concentration. A typical concentration is 2 mg/mL.
 - Prepare an emulsion by mixing the IRBP (1-20) solution with an equal volume of CFA (1:1, v/v).[1] For example, mix 100 μ L of the peptide solution with 100 μ L of CFA.
 - Emulsify the mixture until a stable, thick, white emulsion is formed. This can be achieved
 by sonication or by repeatedly passing the mixture between two connected syringes. A
 properly formed emulsion will not disperse when a drop is placed in water.
- Immunization of Mice:

- Administer a total of 0.1 to 0.2 mL of the emulsion per mouse via subcutaneous injection.
 [2] This is typically distributed across multiple sites, such as the base of the tail and flanks.
 [3] The dosage of IRBP (1-20) per mouse generally ranges from 150 to 500 μg.[2][3][4]
- Concurrently, or on the same day, administer an intraperitoneal (IP) injection of Pertussis
 Toxin. The typical dose of PTX is between 0.2 and 1 μg per mouse.[1][2][4]
- Monitoring of Disease Progression:
 - EAU development is typically monitored starting around day 9 post-immunization.
 - Clinical signs of uveitis can be assessed using techniques such as fundoscopy, optical coherence tomography (OCT), and fluorescein angiography.[5]
 - Disease severity is often graded on a scale of 0 to 4 based on the level of inflammation,
 vascular changes, and retinal damage observed.[3]


Quantitative Data for EAU Induction:

Parameter	Value	Reference
IRBP (1-20) Peptide Dose	150 - 500 μ g/mouse	[2][3][4]
Complete Freund's Adjuvant (CFA) Concentration	Supplemented with 2.5 mg/mL M. tuberculosis H37RA	[3]
Pertussis Toxin (PTX) Dose	0.2 - 1 μ g/mouse	[1][2][4]
Emulsion Volume per Mouse	0.1 - 0.2 mL	[2]
Onset of Clinical Signs	Day 12-14 post-immunization	[5]
Peak Disease	Day 20-22 post-immunization	[5]

Visualizing the Experimental Workflow

The induction of EAU is a multi-step process. The following diagram illustrates the logical flow of the experimental protocol.

Click to download full resolution via product page

Caption: Workflow for the induction of Experimental Autoimmune Uveitis (EAU) using IRBP (1-20).

This guide aims to provide essential, immediate safety and logistical information for the proper handling and disposal of **IRBP (1-20)**, **human**, as well as a detailed protocol for its use in a common research application. By following these procedures, researchers can maintain a safe laboratory environment and achieve reliable experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

 1. JCI - A humanized model of experimental autoimmune uveitis in HLA class II transgenic mice [jci.org]

- 2. Frontiers | Regulated Tristetraprolin Overexpression Dampens the Development and Pathogenesis of Experimental Autoimmune Uveitis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Autoimmune Uveitis: An Intraocular Inflammatory Mouse Model [jove.com]
- To cite this document: BenchChem. [Essential Safety and Logistical Information for IRBP (1-20), Human]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15604671#irbp-1-20-human-proper-disposal-procedures]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com